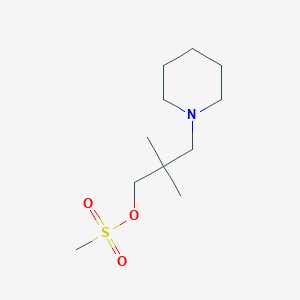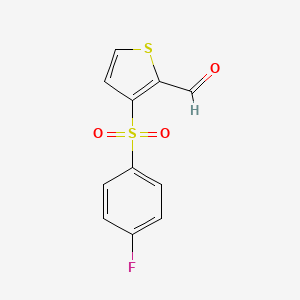
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate
概要
説明
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a methanesulfonic acid group attached to a 2,2-dimethyl-3-piperidin-1-yl-propyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester typically involves the esterification of methanesulfonic acid with 2,2-dimethyl-3-piperidin-1-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanesulfonic acid, which can then participate in various biochemical pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.
類似化合物との比較
Similar Compounds
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-ethyl ester
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-butyl ester
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-hexyl ester
Uniqueness
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the specific ester linkage differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H23NO3S |
|---|---|
分子量 |
249.37 g/mol |
IUPAC名 |
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,10-15-16(3,13)14)9-12-7-5-4-6-8-12/h4-10H2,1-3H3 |
InChIキー |
OCLYVWYURMNVRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCCCC1)COS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














